1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene
Description
Properties
CAS No. |
649755-34-0 |
|---|---|
Molecular Formula |
C8H4Br2ClNO2 |
Molecular Weight |
341.38 g/mol |
IUPAC Name |
1-chloro-4-(1,2-dibromo-2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H4Br2ClNO2/c9-7(8(10)12(13)14)5-1-3-6(11)4-2-5/h1-4H |
InChI Key |
MTYSMVQLIMPLTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C([N+](=O)[O-])Br)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Halogenation
Halogenation is a crucial step in the synthesis of halogenated aromatic compounds. For 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene, bromination is often performed using bromine or brominating agents in a suitable solvent.
- Method : Bromination of 4-chlorostyrene
- Reagents : Bromine (Br₂), solvent (e.g., dichloromethane)
- Conditions : Room temperature; reaction monitored until completion.
- Yield : Typically high, around 80-90% depending on conditions.
Nitration
Nitration introduces the nitro group into the aromatic system, which is essential for the final product's structure.
- Method : Electrophilic nitration
- Reagents : Nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
- Conditions : Maintain low temperatures to control reaction rate.
- Yield : Generally around 70-85%.
Coupling Reactions
After obtaining the bromo and nitro derivatives, coupling reactions may be employed to form the final compound.
- Method : Suzuki or Stille coupling
- Reagents : Aryl boronic acid or organotin reagents.
- Conditions : Palladium catalysts in a polar aprotic solvent.
- Yield : Can vary significantly based on substrate reactivity; typical yields range from 60-75%.
To enhance the yield and purity of 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene, several optimization strategies can be employed:
Temperature Control : Lower temperatures during nitration can minimize side reactions.
Solvent Selection : Using polar aprotic solvents can improve electrophilic substitution efficiency.
Reaction Time : Extended reaction times may lead to higher yields but require monitoring to prevent degradation of sensitive intermediates.
Table 1: Summary of Preparation Methods
| Method | Reagents | Conditions | Typical Yield (%) |
|---|---|---|---|
| Halogenation | Br₂, dichloromethane | Room temperature | 80-90 |
| Nitration | HNO₃, H₂SO₄ | Low temperature | 70-85 |
| Coupling Reaction | Aryl boronic acid or organotin | Pd catalyst, polar aprotic | 60-75 |
After synthesis, characterization techniques are essential for confirming the structure and purity of the compound:
Nuclear Magnetic Resonance Spectroscopy (NMR) : Provides insights into molecular structure and confirms the presence of functional groups.
Mass Spectrometry (MS) : Used to determine molecular weight and confirm the identity of synthesized compounds.
The synthesized compound has potential applications in various fields such as:
Pharmaceuticals: As an intermediate in drug development.
Materials Science: In the production of advanced materials with specific properties.
Ongoing research continues to explore new synthetic routes and applications for this compound, focusing on enhancing efficiency and sustainability in chemical processes.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms and the nitro group.
Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, using reagents like hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia at low temperatures.
Electrophilic Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Conversion to amine derivatives.
Oxidation: Formation of oxidized benzene derivatives.
Scientific Research Applications
1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of electron-withdrawing groups like chlorine and nitro enhances its reactivity towards nucleophiles, while the bromine atoms facilitate electrophilic reactions. These interactions can lead to the formation of various intermediates and final products depending on the reaction conditions .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
a. 1-Chloro-4-((4-nitrophenoxy)methyl)benzene ()
- Structure: Chlorobenzene with a nitrophenoxy methyl group.
- Key Differences: Replaces the dibromo-nitroethenyl group with a nitrophenoxy methyl substituent.
- Synthesis: Synthesized via nucleophilic substitution between 4-nitrophenol and 1-chloro-4-(chloromethyl)benzene under mild conditions. Reduction attempts with Raney Ni yielded 4-((4-chlorobenzyl)oxy)aniline, but Fe/HCl and SnCl₂ gave poor yields .
- Reactivity : The nitro group enhances electrophilic substitution resistance, while the ether linkage may increase stability compared to the target compound’s vinyl bromide-nitro system.
b. 1-Chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene (DDE, )
- Structure : Polychlorinated ethenylbenzene (CAS 72-55-9).
- Key Differences : Contains three chlorine atoms and a dichloroethenyl group instead of bromine and nitro groups.
- Properties : Persistent environmental pollutant with high lipophilicity (log P ~6.5 inferred). Its stability contrasts with the target compound’s bromine-nitro system, which may degrade more readily under UV light or basic conditions .
c. 1-Chloro-4-(difluoromethyl)-2-fluorobenzene ()
- Structure: Di- and monofluorinated chlorobenzene.
- Key Differences : Replaces the dibromo-nitroethenyl group with fluorine substituents.
- Computed Properties : Molecular weight = 180.55; XLogP3 = 3.3; hydrogen bond acceptors = 3. The reduced steric bulk compared to the target compound may enhance solubility in polar solvents .
d. 1-Chloro-4-(1-chloro-1-butenyl)benzene ()
- Structure : Chlorobenzene with a chlorinated butenyl chain.
- Key Differences : Aliphatic chloroalkene substituent vs. aromatic bromo-nitroethenyl group.
- Physicochemical Properties : Molecular formula = C₁₀H₁₀Cl₂; molar mass = 201.09 g/mol. The aliphatic chain increases flexibility but reduces aromatic conjugation effects present in the target compound .
Physicochemical Properties
*Estimated based on bromine’s contribution to lipophilicity. †Inferred from structural analogs.
Biological Activity
1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities and implications in toxicology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its toxicological effects, mutagenicity, and carcinogenic potential based on diverse research findings.
- Molecular Formula : C₈H₅Br₂ClN
- Molecular Weight : 298.40 g/mol
- Structure : The compound features a benzene ring substituted with chlorine and dibromo-nitro groups, which significantly influence its reactivity and biological interactions.
Acute Toxicity
Acute exposure to 1-chloro-4-(1,2-dibromo-2-nitroethenyl)benzene can lead to various toxic effects. Studies indicate that inhalation of this compound can result in respiratory distress and irritation of mucous membranes. The estimated lethal dose (LD50) varies depending on the route of exposure, but it is generally considered highly toxic.
Chronic Toxicity
Chronic exposure studies have revealed significant adverse effects on multiple organ systems. Notably:
- Hematological Effects : Repeated doses have been associated with methemoglobinemia, characterized by elevated levels of methemoglobin in the blood, leading to tissue hypoxia and anemia .
- Organ Toxicity : Target organs include the liver, kidneys, and spleen. Histopathological examinations have shown oxidative damage and regenerative anemia due to erythrocyte injury .
Mutagenic Activity
Research indicates that 1-chloro-4-(1,2-dibromo-2-nitroethenyl)benzene exhibits mutagenic properties:
- In Vitro Studies : The compound induced chromosomal aberrations and sister chromatid exchanges in mammalian cells at high concentrations. However, it was not consistently mutagenic across all assays .
- In Vivo Studies : Evidence of DNA strand breaks was observed in liver, kidney, and brain tissues of exposed mice .
Carcinogenic Potential
The carcinogenic potential of this compound has been evaluated in several studies:
- A chronic toxicity/carcinogenicity study in rats indicated an increased incidence of interstitial cell tumors in testes; however, these findings were deemed not statistically significant when compared to historical controls .
- Observations from other studies suggest a correlation between exposure doses and tumor incidence, particularly vascular tumors in mice .
Environmental Impact
The environmental persistence of 1-chloro-4-(1,2-dibromo-2-nitroethenyl)benzene raises concerns regarding its ecological toxicity:
- Aquatic Toxicity : The compound has shown prolonged toxicity to aquatic organisms such as fish (Brachydanio rerio), with a NOEC (No Observed Effect Concentration) value determined at 1.53 mg/l over 14 days .
- Bioaccumulation Potential : Its log Kow value indicates moderate potential for bioaccumulation in aquatic systems.
Case Study 1: Occupational Exposure
A cohort study involving workers exposed to halogenated compounds similar to 1-chloro-4-(1,2-dibromo-2-nitroethenyl)benzene reported increased incidences of respiratory ailments and hematological disorders. The findings highlighted the importance of monitoring occupational exposure limits to minimize health risks associated with chronic exposure.
Case Study 2: Environmental Monitoring
Environmental assessments conducted near manufacturing sites revealed elevated levels of this compound in local water bodies. Subsequent studies confirmed detrimental effects on local aquatic life, prompting regulatory actions to mitigate further environmental contamination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
